Methyl 3-methyl-2-oxobutanoate
Overview
Description
“Methyl 3-methyl-2-oxobutanoate” is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group .
Molecular Structure Analysis
“this compound” has a molecular formula of C6H10O3. It has a molecular weight of 130.14 Da and a monoisotopic mass of 130.062988 Da .Chemical Reactions Analysis
“this compound” is involved in various enzymatic reactions. For instance, 3-methyl-2-oxobutanoate hydroxymethyltransferase catalyzes the chemical reaction involving 5,10-methylenetetrahydrofolate and 3-methyl-2-oxobutanoate .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm^3, a boiling point of 161.9±9.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 56.3±15.9 °C .Scientific Research Applications
1. NMR Studies of High Molecular Weight Proteins
Methyl 3-methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of proteins. An efficient synthetic route was developed to produce 2-hydroxy-2-ethyl-3-oxobutanoate, a precursor for the specific labeling of Ile methyl-γ(2) groups in proteins. This is significant for optimizing magnetization transfer in large proteins, providing valuable insights into protein structures (Ayala et al., 2012).
2. Thioacetalization Reagent in Organic Synthesis
In the field of organic synthesis, this compound has shown potential as a thioacetalization reagent. It demonstrated efficient conversion of a range of aldehydes and ketones into corresponding dithioacetals with high yields, showcasing its utility in synthetic chemistry (Sun Ran et al., 2005).
3. Chiral Intermediate Synthesis
This compound is an important chiral intermediate in the synthesis of various compounds. For example, it's a key intermediate in producing sitagliptin, a medication for diabetes. The synthesis involves several steps, including methylation, Boc-protection, and acylation, highlighting its role in the creation of medically significant substances (Zhang Xingxian, 2012).
4. Asymmetric Hydrogenation Catalyst
This compound has been used in the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate. It serves as a catalyst in this process, producing intermediates crucial for the synthesis of β-lactam antibiotics with high enantiomeric excess, demonstrating its importance in pharmaceutical manufacturing (Mashima et al., 1991).
5. Photolysis Studies
Research into the photolysis of this compound has provided insights into reaction mechanisms under light exposure. This has implications for understanding chemical reactions in different conditions, including the stability and decomposition of substances (Enev et al., 1987).
6. Enantioselective Reduction by Fungi
Studies have shown that certain fungi can enantioselectively reduce ethyl 3-oxobutanoate to produce optically active 3-hydroxy-2-methylbutanoate. This process has significant implications for chiral synthesis in organic chemistry and pharmaceutical production (Iwamoto et al., 2000).
Mechanism of Action
Target of Action
Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .
Mode of Action
The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
This compound is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .
Safety and Hazards
Properties
IUPAC Name |
methyl 3-methyl-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVBPZZQFOVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498766 | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-67-8 | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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